Cas no 1325698-06-3 (5-bromo-N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylpyridine-3-carboxamide)

5-bromo-N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylpyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 5-bromo-N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylpyridine-3-carboxamide
- 5-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]pyridine-3-carboxamide
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- インチ: 1S/C16H16BrN3O3S/c1-11-3-4-14(20-5-2-6-24(20,22)23)8-15(11)19-16(21)12-7-13(17)10-18-9-12/h3-4,7-10H,2,5-6H2,1H3,(H,19,21)
- InChIKey: QTBFPMINPQCAMA-UHFFFAOYSA-N
- ほほえんだ: C1=NC=C(Br)C=C1C(NC1=CC(N2CCCS2(=O)=O)=CC=C1C)=O
5-bromo-N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylpyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6089-1506-25mg |
5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]pyridine-3-carboxamide |
1325698-06-3 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6089-1506-3mg |
5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]pyridine-3-carboxamide |
1325698-06-3 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6089-1506-10mg |
5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]pyridine-3-carboxamide |
1325698-06-3 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6089-1506-20μmol |
5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]pyridine-3-carboxamide |
1325698-06-3 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6089-1506-10μmol |
5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]pyridine-3-carboxamide |
1325698-06-3 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6089-1506-20mg |
5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]pyridine-3-carboxamide |
1325698-06-3 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6089-1506-1mg |
5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]pyridine-3-carboxamide |
1325698-06-3 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6089-1506-4mg |
5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]pyridine-3-carboxamide |
1325698-06-3 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6089-1506-15mg |
5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]pyridine-3-carboxamide |
1325698-06-3 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6089-1506-5mg |
5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]pyridine-3-carboxamide |
1325698-06-3 | 5mg |
$69.0 | 2023-09-09 |
5-bromo-N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylpyridine-3-carboxamide 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
5-bromo-N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylpyridine-3-carboxamideに関する追加情報
5-Bromo-N-5-(1,1-Dioxo-1λ6,2-Thiazolidin-2-Yl)-2-Methylphenylpyridine-3-Carboxamide: A Comprehensive Overview
The compound with CAS No. 1325698-06-3, known as 5-bromo-N-5-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)-2-methylphenylpyridine-3-carboxamide, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a pyridine ring substituted with a bromine atom at the 5-position and a carboxamide group at the 3-position. The substituent at the nitrogen atom of the carboxamide group is a thiazolidinone moiety, specifically the 1,1-dioxo derivative of 1λ6,2-thiazolidin. This structure endows the compound with unique chemical properties and reactivity.
Recent studies have highlighted the importance of thiazolidinone derivatives in medicinal chemistry due to their ability to modulate various biological pathways. The presence of the thiazolidinone group in this compound suggests potential applications in drug design, particularly in targeting enzymes or receptors involved in disease pathways. For instance, research has shown that thiazolidinones can act as inhibitors of certain kinases and proteases, making them valuable leads for anti-cancer and anti-inflammatory therapies.
The bromine substitution at the 5-position of the pyridine ring is another key feature of this compound. Bromine atoms are known to enhance the electronic properties of aromatic systems, which can influence the compound's reactivity and bioavailability. This substitution pattern may also play a role in optimizing the pharmacokinetic profile of the compound when used as a drug candidate.
From a synthetic perspective, the preparation of 5-bromo-N-5-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)-2-methylphenylpyridine-3-carboxamide involves a series of multi-step reactions. These include bromination of the pyridine ring, formation of the thiazolidinone moiety through cyclization reactions, and subsequent coupling reactions to introduce the carboxamide group. The synthesis pathway requires precise control over reaction conditions to ensure high yields and purity of the final product.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. By employing molecular docking studies and quantum mechanical calculations, scientists can assess how this compound interacts with target proteins at the molecular level. Such insights are invaluable for guiding further optimization of the compound's structure to enhance its therapeutic potential.
In terms of applications, 5-bromo-N-5-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)-2-methylphenylpyridine-3-carboxamide has shown promise in preliminary assays for its anti-proliferative effects on cancer cell lines. The combination of its thiazolidinone moiety and brominated pyridine ring appears to contribute synergistically to its cytotoxic activity. Furthermore, studies are underway to evaluate its potential as an inhibitor of histone deacetylases (HDACs), which are key targets in epigenetic therapy for cancer.
The development of this compound also aligns with current trends in green chemistry. Researchers are exploring more sustainable methods for its synthesis, such as using catalytic systems that minimize waste and reduce energy consumption. These efforts not only enhance the environmental profile of the synthesis process but also make large-scale production more feasible for industrial applications.
In conclusion, 5-bromo-N-5-(1,1-dioxo-1λ6,2-thiazolidin-2-Yl)-2-Methylphenylpyridine-3-Carboxamide represents a cutting-edge advancement in organic chemistry with diverse applications across multiple fields. Its unique structure and promising biological activity make it a valuable candidate for further research and development in drug discovery and chemical synthesis.
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